
5-(Difluoromethyl)-2-fluoro-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-2-fluoro-4-methylpyridine is a fluorinated pyridine derivative that has gained significant attention in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct difluoromethylation of pyridines using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . Another approach involves the use of difluorocarbene reagents for the insertion of difluoromethyl groups into the pyridine ring .
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-2-fluoro-4-methylpyridine often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of robust catalysts to facilitate the difluoromethylation and fluorination reactions .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-fluoro-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield partially or fully hydrogenated products.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Difluoromethylating Agents: TMS-CF2H, difluorocarbene reagents.
Catalysts: Metal catalysts such as palladium or nickel are often used in cross-coupling reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and toluene.
Major Products
The major products formed from these reactions include difluoromethylated and fluorinated pyridine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
5-(Difluoromethyl)-2-fluoro-4-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-fluoro-4-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethyl- and 7-Difluoromethyl-substituted Pyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and exhibit similar biological activities.
Difluoromethylated Pyridines: Other difluoromethylated pyridine derivatives also show comparable properties and applications.
Uniqueness
5-(Difluoromethyl)-2-fluoro-4-methylpyridine is unique due to the specific positioning of the difluoromethyl and fluoro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research .
Properties
Molecular Formula |
C7H6F3N |
|---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-fluoro-4-methylpyridine |
InChI |
InChI=1S/C7H6F3N/c1-4-2-6(8)11-3-5(4)7(9)10/h2-3,7H,1H3 |
InChI Key |
LTDDGBKZPIMDLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



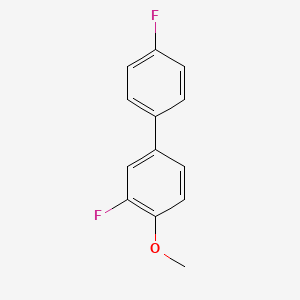

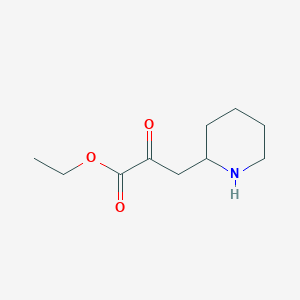
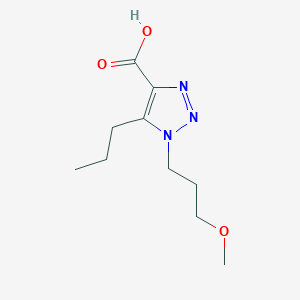
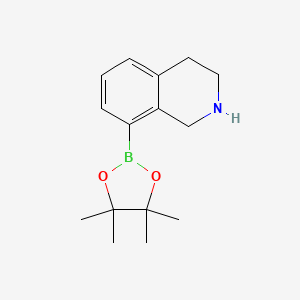
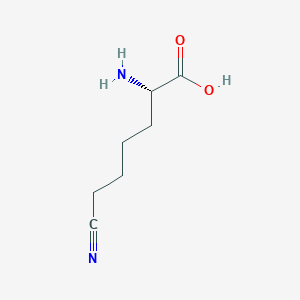
![2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B13628133.png)
![Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate](/img/structure/B13628136.png)


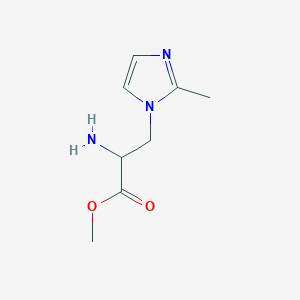
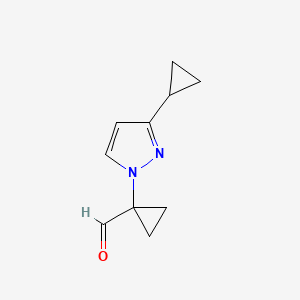
![3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole](/img/structure/B13628151.png)
